(8-boc-5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester
Description
(8-Boc-5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester (Ref: 10-F041203) is a tertiary amine derivative featuring a bicyclic naphthyridine core with a Boc (tert-butoxycarbonyl) protecting group at the 8-position and a methyl ester at the acetic acid side chain. This compound is cataloged by CymitQuimica as a specialty chemical for synthetic applications, likely serving as an intermediate in medicinal chemistry or drug development . The Boc group enhances stability during synthetic workflows, while the methyl ester may act as a prodrug moiety or improve lipophilicity for biological studies.
Properties
IUPAC Name |
tert-butyl 7-(2-methoxy-2-oxoethyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-9-5-6-11-7-8-12(17-14(11)18)10-13(19)21-4/h7-8H,5-6,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHJVBXIXJMORX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650163 | |
| Record name | tert-Butyl 7-(2-methoxy-2-oxoethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925889-81-2 | |
| Record name | tert-Butyl 7-(2-methoxy-2-oxoethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 925889-81-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-boc-5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester typically involves multi-step organic reactions. One common method includes the condensation of a naphthyridine derivative with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(8-boc-5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The naphthyridine ring can be reduced to form a dihydro derivative.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydro-naphthyridine derivatives.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of (8-boc-5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester as an inhibitor of histone deacetylases (HDACs), particularly HDAC3 and HDAC8. These enzymes are crucial in regulating gene expression and are often overexpressed in various cancers. The compound has demonstrated low nanomolar inhibitory activity against these targets, indicating its potential as an anticancer agent. For instance, one study reported IC50 values of 45 nM for HDAC3 and 651 nM for HDAC8, suggesting a selective inhibition profile that could be leveraged for therapeutic purposes .
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown neuroprotective effects. The ability to inhibit HDACs may contribute to neuroprotection by promoting the expression of neuroprotective genes. Compounds with similar structures have been noted for their ability to cross the blood-brain barrier and exert beneficial effects in neurodegenerative models .
Biochemical Research
Synthesis and Structural Studies
The synthesis of this compound involves several key steps that allow for the exploration of structure-activity relationships. Researchers have utilized various synthetic methodologies to optimize yields and enhance biological activity. For example, modifications to the compound's side chains have been systematically studied to improve its inhibitory potency against HDACs .
Therapeutic Applications
Potential in Treating Inflammatory Diseases
Given its mechanism of action as an HDAC inhibitor, there is potential for this compound to be explored in the context of inflammatory diseases. Inhibition of HDACs can lead to decreased inflammation through modulation of cytokine expression . This makes it a candidate for further investigation in diseases characterized by chronic inflammation.
Case Studies
Mechanism of Action
The mechanism of action of (8-boc-5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound is compared to analogs with modifications in protecting groups, substituents, and salt forms (Table 1). Key differences include:
Table 1: Structural and Commercial Comparison
Key Observations:
Protecting Groups: The Boc group in the target compound enables selective deprotection under acidic conditions, unlike the benzyl ester in the pyrazinone derivative (removed via hydrogenolysis) . The hydrochloride salts (e.g., 2HCl in OR-8747) lack protecting groups, making them more reactive but less stable in basic conditions .
Substituent Effects: The methyl ester in the target compound enhances lipophilicity compared to the butanoic acid in QD-8041, which may improve cell permeability in biological assays . The benzyl ester in ’s compound suggests a focus on prodrug design, as esters are often hydrolyzed in vivo to active carboxylic acids .
Commercial Status :
Research and Application Trends
- Medicinal Chemistry : The naphthyridine scaffold is prevalent in kinase inhibitors and CNS-targeting drugs. The Boc-protected derivative’s stability makes it a preferred intermediate for such applications .
- Prodrug Development : Methyl esters (as in the target compound) and benzyl esters () are frequently used to mask carboxylic acids, improving bioavailability until enzymatic hydrolysis occurs .
Biological Activity
(8-boc-5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of naphthyridine derivatives known for their diverse pharmacological properties, including anti-cancer and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C17H24N2O3. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility in biological systems.
Research indicates that naphthyridine derivatives may exert their biological effects through various mechanisms:
- Inhibition of Kinases : Many naphthyridine compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, studies have demonstrated that related compounds exhibit IC50 values in the nanomolar range against CDK1 and CDK2 .
- Antiproliferative Effects : this compound has shown significant antiproliferative activity against various cancer cell lines. For example, it has been reported to inhibit the growth of HeLa cervical adenocarcinoma cells with an IC50 value of approximately 0.87 µM .
In Vitro Studies
A variety of in vitro studies have been conducted to evaluate the biological activity of this compound:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical adenocarcinoma) | 0.87 | CDK inhibition |
| A375 (melanoma) | 0.55 | CDK inhibition |
| HCT116 (colon carcinoma) | 0.55 | CDK inhibition |
| VEGFR-2 (angiogenesis) | 1.46 | Receptor tyrosine kinase inhibition |
These results indicate that the compound effectively inhibits cell proliferation across multiple cancer types by targeting key regulatory pathways.
In Vivo Studies
Preclinical studies have demonstrated the efficacy of this compound in animal models:
- Xenograft Models : In studies using SW620 colorectal carcinoma xenografts in mice, the compound significantly reduced tumor growth rates when administered orally . These findings suggest a favorable pharmacokinetic profile and potential for therapeutic application.
Case Studies
Several case studies highlight the therapeutic potential of naphthyridine derivatives:
- Case Study on Anticancer Activity : A study investigated the effects of a related naphthyridine derivative on tumor growth in mice. The results showed a marked reduction in tumor size compared to control groups, leading researchers to consider this class of compounds for further development as anticancer agents .
- Case Study on Kinase Inhibition : Another study focused on the selectivity of naphthyridine derivatives against various kinases. It was found that certain derivatives exhibited exceptional selectivity towards CDK2 over other kinases, indicating their potential as targeted cancer therapies .
Q & A
Basic: What are the standard synthetic routes for preparing (8-Boc-5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester?
The synthesis typically involves Boc protection of the tetrahydro-1,8-naphthyridine core followed by esterification. Key steps include:
- Ring formation : Cyclization of substituted pyridine derivatives with appropriate dienophiles under reflux conditions.
- Boc protection : Reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP or triethylamine to protect the amine group .
- Esterification : Acetic acid sidechain introduction via coupling reagents (e.g., DCC/DMAP) or alkylation with methyl iodide under basic conditions .
Critical parameters : Temperature control during Boc protection (≤0°C to room temperature) and anhydrous conditions to prevent ester hydrolysis.
Basic: How is the purity of this compound validated in academic research?
Purity is assessed using:
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm), aiming for ≥95% purity .
- NMR : Confirmation of Boc group integrity (tert-butyl protons at ~1.4 ppm) and ester methyl protons (~3.7 ppm) .
- Mass spectrometry (LC-MS) : Molecular ion peak matching the exact mass (calculated for C₁₈H₂₆N₂O₄: 334.19 g/mol) .
Methodological note : Use deuterated chloroform (CDCl₃) for NMR to avoid solvent interference with ester signals.
Advanced: How can researchers resolve contradictions in reported biological activities of naphthyridine derivatives?
Discrepancies often arise from structural variations or assay conditions . Strategies include:
- Structural benchmarking : Compare substituent positions (e.g., Boc vs. acetyl groups) and their electronic effects using computational tools (DFT calculations) .
- Standardized assays : Replicate studies under identical conditions (e.g., MIC assays for antimicrobial activity at pH 7.4, 37°C) .
- Meta-analysis : Aggregate data from multiple sources (e.g., PubChem, ChEMBL) to identify trends. For example, 1,8-naphthyridines with electron-withdrawing groups (e.g., Cl, NO₂) show enhanced DNA intercalation .
Advanced: What methodologies optimize the reaction yield for esterification steps in naphthyridine synthesis?
Yield optimization focuses on:
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to accelerate esterification kinetics, reducing side-product formation .
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) improve reagent solubility, while molecular sieves absorb water to prevent hydrolysis .
- Temperature gradients : Stepwise heating (e.g., 0°C → 25°C → 40°C) minimizes thermal degradation of the Boc group .
Case study : Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate synthesis achieved 82% yield using THF/DMAP at 40°C .
Advanced: How do structural modifications (e.g., Boc group removal) alter the compound’s pharmacokinetic profile?
The Boc group significantly impacts solubility and bioavailability :
- Boc removal : Acidic hydrolysis (e.g., HCl/dioxane) exposes the amine, increasing polarity (logP decreases by ~1.5 units) and enhancing aqueous solubility .
- Biological half-life : De-Boc derivatives show faster renal clearance but improved tissue penetration in murine models .
- Comparative data :
| Modification | logP | Solubility (mg/mL) | Plasma t₁/₂ (h) |
|---|---|---|---|
| Boc-protected ester | 2.8 | 0.12 | 4.2 |
| De-Boc free amine | 1.3 | 1.45 | 1.8 |
Data derived from analogs in .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Gloves (nitrile), lab coat, and safety goggles .
- Ventilation : Use fume hoods during weighing/synthesis due to potential dust formation .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Note : No acute toxicity data reported, but similar naphthyridines may cause eye/skin irritation .
Advanced: How can researchers design experiments to study this compound’s interaction with biological targets (e.g., enzymes)?
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT for kinase targets) to predict binding modes .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
- In vitro assays : Measure IC₅₀ against target enzymes (e.g., topoisomerase II for anticancer activity) using fluorogenic substrates .
Example : A 2024 study linked 2-(5-chloro-2-oxo-1H-1,8-naphthyridin-3-yl)acetic acid to topoisomerase inhibition (IC₅₀ = 1.2 µM) .
Advanced: What analytical techniques differentiate this compound from structurally similar analogs (e.g., ethyl vs. methyl esters)?
- ¹³C NMR : Methyl esters show carbonyl signals at ~170 ppm, while ethyl esters appear at ~172 ppm due to increased electron donation .
- IR spectroscopy : Ester C=O stretches at 1740–1720 cm⁻¹; Boc C=O at 1680–1660 cm⁻¹ .
- Chromatographic retention : Methyl esters elute earlier than ethyl esters in reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Basic: What are the storage conditions to ensure compound stability?
- Temperature : –20°C in airtight containers .
- Desiccant : Include silica gel packs to prevent hydrolysis of the Boc group .
- Light protection : Amber vials to avoid photodegradation of the naphthyridine core .
Advanced: How can researchers address low yields in the final Boc-deprotection step?
Common pitfalls and solutions:
- Acid selection : Use TFA (trifluoroacetic acid) instead of HCl for milder deprotection, reducing side reactions .
- Reaction time optimization : Monitor by TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) to avoid overexposure .
- Scavengers : Add triisopropylsilane (TIS) to quench carbocation byproducts .
Yield improvement : A 2020 study achieved 94% deprotection yield using TFA/TIS (95:5 v/v) for 2 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
